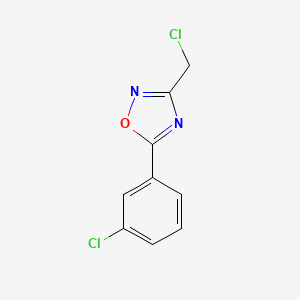

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and oxadiazole functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group exhibits high reactivity toward nucleophiles. Key substitutions include:

Thiocyanation and Selenocyanation

Treatment with potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) in acetonitrile at 82°C produces thio- or selenocyanatomethyl derivatives (Table 1) .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| KSCN | 5-(thiocyanatomethyl)-3-(3-Cl-Ph) | 85% | MeCN, 82°C, 4 h |

| KSeCN | 5-(selenocyanatomethyl)-3-(3-Cl-Ph) | 78% | MeCN, 82°C, 4 h |

This reaction proceeds via an SN2 mechanism , facilitated by tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Amination

Reaction with primary or secondary amines (e.g., morpholine, piperidine) replaces the chlorine atom with an amine group. For example, treatment with morpholine in dichloromethane (DCM) produces 5-(morpholinomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole .

Ring-Opening and Rearrangement

Under strongly acidic conditions (e.g., concentrated HCl, reflux), the 1,2,4-oxadiazole ring undergoes hydrolysis to form 3-(3-chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole hydrazide , a precursor for synthesizing fused heterocycles .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄. For example, coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxybiphenyl-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole .

Mechanistic Insights

-

Steric and electronic effects : The electron-deficient oxadiazole ring directs nucleophiles to the chloromethyl group rather than the aromatic ring .

-

Catalytic roles : TBAB enhances thiocyanation by stabilizing the transition state through ion-pair interactions .

This compound’s versatility in nucleophilic substitutions and cross-couplings makes it a critical intermediate in pharmaceutical and materials science research .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have identified derivatives of 1,2,4-oxadiazoles as potential anticancer agents. The compound 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has shown promise in this area.

- Case Study : A study by Maftei et al. synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cells, indicating moderate activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HT-29 | 92.4 |

| 2 | OVXF 899 | 2.76 |

| 3 | PXF 1752 | 9.27 |

Antioxidant Properties

Research has also indicated that oxadiazole derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Case Study : A synthesis of novel oxadiazole derivatives revealed significant antioxidant activity through various assays, suggesting potential therapeutic applications in oxidative stress management .

Electrochemical Applications

The electrochemical properties of oxadiazoles have been explored for applications in sensors and energy storage devices.

- Case Study : Research demonstrated the use of oxadiazole-based compounds in developing electrochemical sensors for detecting specific biomolecules, showcasing their utility in analytical chemistry .

Summary of Findings

The applications of this compound span various fields including medicinal chemistry and materials science. Its derivatives have shown potential as anticancer agents and antioxidants while also being applicable in electrochemical sensors.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

- 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

- 3-(Bromomethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chloromethyl and chlorophenyl groups can enhance its chemical stability and biological activity compared to other similar compounds.

Activité Biologique

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in drug discovery.

- Molecular Formula : C9H6Cl2N2O

- Molecular Weight : 229.06 g/mol

- CAS Number : 657423-57-9

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inducing apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis via caspase activation |

| HT-1080 | 8.5 | Cell cycle arrest at G2/M phase |

| A-549 | 9.0 | Induction of apoptosis |

These findings suggest that the compound may act through mechanisms involving caspase activation and cell cycle disruption, similar to known chemotherapeutic agents .

Antimicrobial and Antiparasitic Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Reports indicate that certain analogs exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. Additionally, studies on related compounds have highlighted their potential as antiplasmodial agents against Plasmodium falciparum, demonstrating effective inhibition at low micromolar concentrations .

Structure-Activity Relationships (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural modifications. Key observations include:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while electron-donating groups improve anticancer efficacy.

- Positioning of Substituents : The placement of substituents on the aromatic rings significantly affects the potency and selectivity of the compounds .

Case Studies

- Anticancer Studies : A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

- Antiparasitic Activity : In a study assessing the effectiveness against Plasmodium falciparum, certain oxadiazole derivatives demonstrated selective inhibition with IC50 values below 40 nM, indicating potential for further development as antimalarial agents .

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDMJGXXGOORCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435344 | |

| Record name | 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657423-57-9 | |

| Record name | 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.